Hdac-IN-46
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Overview
Description
Hdac-IN-46 is a compound that belongs to the class of histone deacetylase inhibitors. Histone deacetylase inhibitors are a group of compounds that inhibit the activity of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. Histone deacetylase inhibitors have shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-46 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-46 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Hdac-IN-46 has a wide range of scientific research applications, including:
Neurodegenerative Disorders: The compound has been studied for its potential to treat neurodegenerative disorders by modulating gene expression and reducing neuroinflammation.
Inflammatory Diseases: This compound has been investigated for its anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.
Epigenetic Research: The compound is used as a tool in epigenetic research to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Mechanism of Action
Hdac-IN-46 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include specific histone deacetylase enzymes, which are involved in the regulation of gene expression, cell cycle progression, and apoptosis. The pathways involved in the mechanism of action of this compound include the modulation of transcription factors and the activation of apoptotic pathways .
Comparison with Similar Compounds
Hdac-IN-46 is compared with other histone deacetylase inhibitors, such as valproic acid and trichostatin A. While all these compounds inhibit histone deacetylase activity, this compound has shown higher specificity and potency in certain studies. Similar compounds include:
This compound stands out due to its higher specificity and potency, making it a promising candidate for further research and development in the field of histone deacetylase inhibition .
Properties
Molecular Formula |
C22H30N8O2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
8-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]triazol-1-yl]-N-hydroxyoctanamide |
InChI |
InChI=1S/C22H30N8O2/c1-2-17-20(21(23)26-22(24)25-17)16-11-9-15(10-12-16)18-14-30(29-27-18)13-7-5-3-4-6-8-19(31)28-32/h9-12,14,32H,2-8,13H2,1H3,(H,28,31)(H4,23,24,25,26) |
InChI Key |
CGKUMULSZZUXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)C3=CN(N=N3)CCCCCCCC(=O)NO |
Origin of Product |
United States |
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